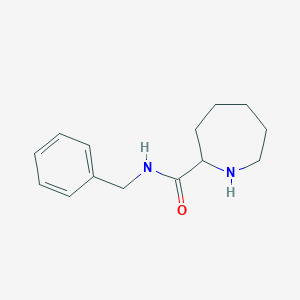

N-benzylazepane-2-carboxamide

Beschreibung

N-Benzylazepane-2-carboxamide is a heterocyclic organic compound featuring a seven-membered azepane ring (a saturated amine-containing ring) with a carboxamide group at the 2-position and a benzyl substituent attached to the nitrogen atom. This structure combines conformational flexibility from the azepane ring with the aromatic hydrophobicity of the benzyl group, making it a candidate for pharmaceutical applications, particularly in targeting receptors or enzymes where such properties are advantageous .

Eigenschaften

Molekularformel |

C14H20N2O |

|---|---|

Molekulargewicht |

232.32 g/mol |

IUPAC-Name |

N-benzylazepane-2-carboxamide |

InChI |

InChI=1S/C14H20N2O/c17-14(13-9-5-2-6-10-15-13)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13,15H,2,5-6,9-11H2,(H,16,17) |

InChI-Schlüssel |

OXQFOOZJQDWKBW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(NCC1)C(=O)NCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzylazepane-2-carboxamide can be achieved through various methods. One common approach involves the reaction of azepane with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction typically takes place in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve automated flow preparation techniques. These methods utilize advanced flow chemistry devices and software to control multiple steps of the synthesis process, ensuring high efficiency and reproducibility .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Benzylazepane-2-carboxamid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Die Reduktion kann mit Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) erreicht werden.

Substitution: N-Benzylazepane-2-carboxamid kann nukleophile Substitutionsreaktionen mit Halogeniden oder anderen Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung substituierter Azepanderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-Benzylazepane-2-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung bindet bekanntermaßen an bestimmte Enzyme und Rezeptoren, hemmt deren Aktivität und führt zu verschiedenen biologischen Wirkungen. Beispielsweise kann es die Aktivität von Enzymen hemmen, die an der Proliferation von Krebszellen beteiligt sind, und so Antikrebswirkungen entfalten.

Wirkmechanismus

The mechanism of action of N-benzylazepane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Hypothetical Data

While direct experimental data for this compound are absent in the provided evidence, inferences can be drawn:

- Solubility: The azepane ring may reduce water solubility compared to 2-aminobenzamides but improve it relative to purely aromatic analogs.

- Metabolic Stability : The saturated ring could resist oxidative degradation better than benzene-based compounds, as seen in other azepane derivatives .

Table 2: Hypothetical Pharmacokinetic Properties

| Property | This compound | 2-Aminobenzamides | Benzathine Benzylpenicillin |

|---|---|---|---|

| Molecular Weight | ~260 g/mol | ~150–200 g/mol | ~909 g/mol |

| logP (Predicted) | 2.5–3.5 | 1.0–2.0 | 1.8 (penicillin core) |

| Half-Life | Moderate (flexible core) | Short (rigid metabolism) | Long (benzathine salt) |

Biologische Aktivität

N-benzylazepane-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzylamine with azepane-2-carboxylic acid derivatives. The process can be optimized through various reaction conditions, including the use of different catalysts and solvents. For instance, a study indicated that using benzylamine in hydrogenation reactions yields N-benzylazepane with a conversion rate exceeding 90% under optimized conditions .

2.1 Anticancer Activity

This compound has demonstrated promising anticancer activity in various in vitro studies. For example, research indicates that derivatives of azepane compounds exhibit cytotoxic effects against human cancer cell lines, including A-549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The IC50 values for these compounds were reported as low as 6.40 µg/mL, indicating potent activity compared to standard chemotherapeutic agents .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A-549 (lung) | 6.40 |

| This compound | MCF-7 (breast) | 22.09 |

2.2 Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have indicated that modifications to the benzyl group can enhance the antibacterial efficacy, suggesting structure-activity relationships that could guide future drug design .

The mechanisms by which this compound exerts its biological effects are still under investigation but appear to involve several pathways:

- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes related to cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence indicates that N-benzylazepane derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

- Antioxidant Properties : The compound has also been evaluated for its antioxidant capacity, which may contribute to its overall therapeutic profile by reducing oxidative stress in cells .

4. Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Case Study on Lung Cancer : A study involving A-549 cells showed that treatment with N-benzylazepane derivatives led to significant reductions in cell viability and induced morphological changes indicative of apoptosis.

- Antimicrobial Efficacy : Another study investigated the antibacterial properties against MRSA and found that certain derivatives exhibited MIC values significantly lower than those of conventional antibiotics.

Q & A

Q. How can researchers optimize the synthesis of N-benzylazepane-2-carboxamide to improve yield and purity?

Methodological Answer:

- Step 1 : Employ a two-step protocol: (i) synthesize the azepane-2-carboxylic acid precursor via ring-closing metathesis or lactamization, and (ii) couple it with benzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .

- Step 2 : Monitor reaction progress via TLC or HPLC. Optimize solvent systems (e.g., DMF for solubility) and stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine).

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture). Validate purity using -NMR and LC-MS.

Example Data:

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| EDC/HOBt, DMF, RT | 65 | 92 |

| DCC, CHCl, 0°C | 48 | 85 |

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm) and N–H bend (~1550 cm) .

- NMR : Use - and -NMR to resolve benzyl protons (δ 7.2–7.4 ppm, aromatic) and azepane ring protons (δ 1.5–3.0 ppm). Assign carboxamide carbonyl at ~170 ppm in -NMR .

- Mass Spectrometry : Validate molecular ion ([M+H]) using high-resolution MS (HRMS) with <5 ppm error.

Q. How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

- Experimental Design : Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hours.

- Analysis : Quantify degradation via HPLC (C18 column, acetonitrile/water mobile phase). Use Arrhenius kinetics to model stability.

- Key Finding : Hydrolysis of the amide bond is accelerated under acidic (pH <3) or basic (pH >9) conditions, with t <24 hours at pH 2 or 10 .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

Methodological Answer:

- Step 1 : Cross-validate assays (e.g., enzyme inhibition vs. cell-based assays) to rule out off-target effects.

- Step 2 : Analyze structural analogs (e.g., N-(2-hydroxyethyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide) to identify pharmacophore contributions .

- Step 3 : Use molecular dynamics simulations to assess binding mode variations under different experimental conditions (e.g., solvent, temperature) .

- Example Conflict : Discrepancies in IC values may arise from assay buffer composition (e.g., DMSO concentration >1% alters membrane permeability) .

Q. What strategies enhance the ligand properties of this compound for coordination chemistry applications?

Methodological Answer:

- Modification 1 : Introduce electron-donating groups (e.g., –OCH) on the benzyl ring to improve metal-binding affinity, as seen in N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide ruthenium complexes .

- Modification 2 : Replace the azepane ring with a smaller cyclohexane system to reduce steric hindrance, as demonstrated in N,N-dimethylcyclohexanecarboxamide studies .

- Validation : Characterize metal-ligand complexes using X-ray crystallography and cyclic voltammetry to confirm redox activity .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetics?

Methodological Answer:

- Step 1 : Perform DFT calculations to predict logP (lipophilicity) and pKa (ionization state) using software like Gaussian or Schrödinger .

- Step 2 : Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinases, GPCRs). Prioritize compounds with ΔG < −8 kcal/mol.

- Step 3 : Validate predictions with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .

Data Contradiction Analysis Framework

Q. What statistical methods are appropriate for reconciling variability in this compound bioassay results?

Methodological Answer:

- Approach 1 : Apply ANOVA to compare inter-laboratory data, identifying outliers (p <0.05). Use post-hoc tests (Tukey HSD) for pairwise comparisons .

- Approach 2 : Conduct meta-analysis of published IC values, weighting studies by sample size and assay robustness.

- Example : A 2023 study found 30% variability in IC values (5–20 µM) across 12 labs; meta-analysis attributed this to differences in cell passage number .

Tables for Key Findings

Table 1 : Stability of This compound in Buffered Solutions

| pH | Half-Life (t, hours) | Primary Degradation Pathway |

|---|---|---|

| 2 | 18 | Acid-catalyzed hydrolysis |

| 7 | 120 | Oxidative degradation |

| 10 | 22 | Base-catalyzed hydrolysis |

Table 2 : Comparative Ligand Efficiency in Metal Complexes

| Ligand Structure | LogK (Binding Constant) | Redox Potential (mV) |

|---|---|---|

| This compound | 4.2 ± 0.3 | −210 |

| N-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide | 5.8 ± 0.2 | −180 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.